2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazepane ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(3-((methylamino)methyl)-1,4-thiazepan-4-yl)ethanone
- 2-(2-Chlorophenyl)-1-(3-((ethylamino)methyl)-1,4-thiazepan-4-yl)ethanone
- 2-(2-Chlorophenyl)-1-(3-((propylamino)methyl)-1,4-thiazepan-4-yl)ethanone
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2OS/c1-18(2)11-14-12-21-9-5-8-19(14)16(20)10-13-6-3-4-7-15(13)17/h3-4,6-7,14H,5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSAJZSBVNTMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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